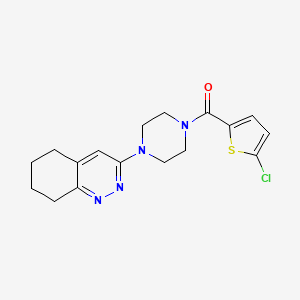

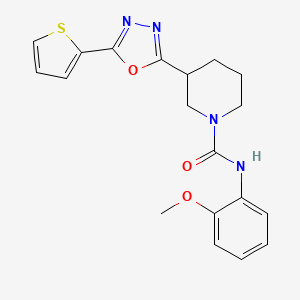

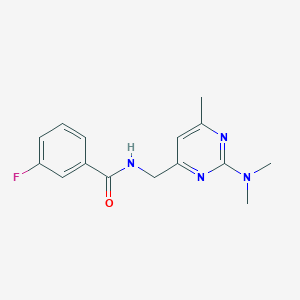

![molecular formula C10H18ClN B2479548 7-Azaspiro[4.6]undec-9-ene hydrochloride CAS No. 2241130-89-0](/img/structure/B2479548.png)

7-Azaspiro[4.6]undec-9-ene hydrochloride

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

7-Azaspiro[4.6]undec-9-ene hydrochloride is a chemical compound that has been widely studied for its potential applications in scientific research. This compound is a spirocyclic amine that has been shown to exhibit a range of biochemical and physiological effects, making it a promising candidate for further investigation. In 6]undec-9-ene hydrochloride, its scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions for research.

科学的研究の応用

Synthesis and Chemical Structure Elucidation

- Synthesis Techniques : 7-Azaspiro[4.6]undec-9-ene compounds are synthesized through techniques like FeCl(3)-promoted synthesis and ring expansion/cyclization/chlorination processes. These methods produce azaspirocyclic ring skeletons efficiently (Yeh et al., 2012).

- Structural Characterization : New spirocyclic compounds, including derivatives of 7-Azaspiro[4.6]undec-9-ene, have been isolated and their structures have been elucidated through techniques like HR-MS and NMR, highlighting their potential in various chemical and pharmacological studies (Zhang et al., 2018).

Pharmaceutical and Biological Applications

- Drug Solubility and Thermodynamics : Studies on drug-like N-substituted derivatives of 7-Azaspiro[4.6]undec-9-ene hydrochloride have provided insights into their solubility in pharmaceutically relevant solvents. Understanding solubility and thermodynamic properties is crucial for drug formulation and bioavailability enhancement (Blokhina et al., 2014).

- Glycoprotein IIb-IIIa Antagonists : Compounds with the 7-Azaspiro[4.6]undec-9-ene structure have shown potent activity as glycoprotein IIb-IIIa antagonists. This demonstrates the utility of the monoazaspirocyclic structure as a template for nonpeptide mimics, potentially useful in treating conditions like thrombosis (Pandey et al., 2001).

Novel Synthetic Applications

- Intramolecular SN2′ Oxaspirocyclizations : The azaspiro[4.6]undec-9-ene structure has been involved in reactions like intramolecular SN2′ oxaspirocyclizations, highlighting its potential in the synthesis of complex organic molecules and its versatility in organic synthesis (Young et al., 2000).

- Linker for Solid-Phase Synthesis : The structure has also been used as a linker in the solid-phase synthesis of base-sensitive oligonucleotides, demonstrating its utility in the efficient and selective synthesis of biologically relevant molecules (Leisvuori et al., 2008).

特性

IUPAC Name |

7-azaspiro[4.6]undec-9-ene;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H17N.ClH/c1-2-6-10(5-1)7-3-4-8-11-9-10;/h3-4,11H,1-2,5-9H2;1H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HDNYALYPTBBXGY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC2(C1)CC=CCNC2.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H18ClN |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

187.71 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

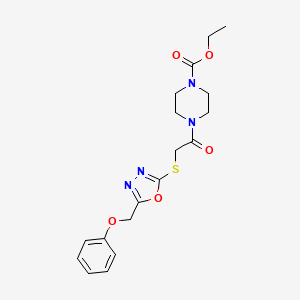

![N-[(2-Chloro-6-fluorophenyl)methyl]-N-(oxan-3-ylmethyl)prop-2-enamide](/img/structure/B2479469.png)

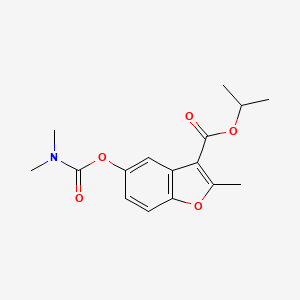

![N-(4-fluorophenyl)-2-{[5-(pyridin-3-yl)-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B2479472.png)

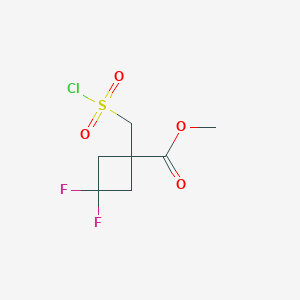

![2-{[4-amino-5-(thiophen-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-[4-(difluoromethoxy)phenyl]acetamide](/img/structure/B2479476.png)

![6-(3,3-Diphenylpropyl)-2,4,7-trimethylpurino[7,8-a]imidazole-1,3-dione](/img/structure/B2479479.png)

![N'-({4-[(4-chlorophenyl)sulfanyl]-3-nitrophenyl}methylene)-1-methyl-3-(trifluoromethyl)-1H-thieno[2,3-c]pyrazole-5-carbohydrazide](/img/structure/B2479484.png)